2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
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Overview
Description
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a chemical compound with the molecular formula C11H8BrNO4. It is characterized by the presence of a bromine atom, a dioxo group, and an isoindoline structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid typically involves the bromination of a precursor compound followed by cyclization and oxidation steps. One common method involves the reaction of 5-bromo-1,3-dioxoisoindoline with propanoic acid under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and cyclization processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or the dioxo groups.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and dioxo groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
5-bromo-1,3-dioxoisoindoline: Lacks the propanoic acid group but shares the core structure.
Uniqueness
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c1-5(11(16)17)13-9(14)7-3-2-6(12)4-8(7)10(13)15/h2-5H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJFZBLAXGRLTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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